![molecular formula C15H8F3N3 B2750809 4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile CAS No. 907960-23-0](/img/structure/B2750809.png)

4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

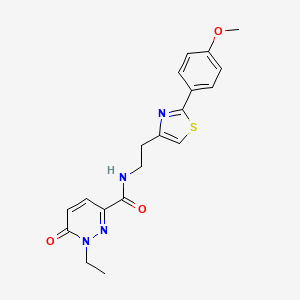

“4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as important fused bicyclic heterocycles due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The reactions of imidazo[1,2-a]pyridines have been monitored by thin layer chromatography (TLC) using silica gel GF254 . An efficient microwave-assisted metal-free amino benzannulation of aryl (4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone with dialkylamines affords various 2,8-diaryl-6-aminoimidazo[1,2-a]pyridines in good yield .Applications De Recherche Scientifique

Antiviral Applications

Imidazo[1,2-a]pyridines have shown promising results as antiviral agents . Their ability to interfere with viral replication makes them valuable in the research for new treatments against various viral infections .

Antiulcer Activity

These compounds have also been utilized in the development of antiulcer medications . Their mechanism often involves the modulation of gastric acid secretion or protection of the stomach lining .

Antibacterial Properties

The antibacterial activity of imidazo[1,2-a]pyridines is another significant application. They have been studied for their efficacy against a range of bacterial strains, contributing to the field of antibiotics .

Anticancer Research

Imidazo[1,2-a]pyridines, including derivatives like 4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile, are being explored for their anticancer properties . They may act as inhibitors of various cancer cell pathways .

Antifungal Uses

These compounds’ antifungal properties make them candidates for treating fungal infections. Research is ongoing to understand their full potential in this area .

Antituberculosis Potential

Given the global challenge of tuberculosis, imidazo[1,2-a]pyridines are being investigated for their use in combating TB, with studies focusing on their ability to inhibit mycobacterial growth .

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are crucial in the regulation of cell division. Imidazo[1,2-a]pyridines have been identified as potential CDK inhibitors, which could be useful in the treatment of diseases like cancer .

GABA A Receptor Modulation

These compounds are also known to modulate GABA A receptors, which are implicated in various neurological disorders. This makes them relevant in the research for new neuroactive drugs .

Propriétés

IUPAC Name |

4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F3N3/c16-15(17,18)12-5-6-14-20-13(9-21(14)8-12)11-3-1-10(7-19)2-4-11/h1-6,8-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUCNTLGYALDRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CN3C=C(C=CC3=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2750735.png)

![N1-(2,4-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2750737.png)

![4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2750738.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2750739.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2750740.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2750743.png)

![[5-(4-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2750744.png)